molecular formula C20H23ClN6 B5538283 4-[4-(2-氯苯基)-4-哌啶基]-N-[2-(1H-吡唑-1-基)乙基]-2-嘧啶胺

4-[4-(2-氯苯基)-4-哌啶基]-N-[2-(1H-吡唑-1-基)乙基]-2-嘧啶胺

货号 B5538283
分子量: 382.9 g/mol
InChI 键: RRUPMKKFDGOMQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine often involves multi-step chemical reactions. For example, a three-step synthesis has been reported for a key intermediate in the synthesis of Crizotinib, which involves nucleophilic aromatic substitution followed by hydrogenation and iodination, demonstrating the complexity and the need for optimization in the synthesis of such compounds (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine can be characterized using techniques such as X-ray crystallography. Studies on similar compounds have revealed intricate details like hydrogen bonding, molecular conformations, and non-covalent interactions, which are crucial for understanding the compound's chemical behavior and interactions (Trilleras et al., 2008).

Chemical Reactions and Properties

Compounds with a structure similar to 4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine may participate in a variety of chemical reactions, showcasing their reactivity and chemical properties. For instance, copper(II) complexes based on a chelating pyrazolylpyrimidine ligand have been synthesized, showing how ligands with similar structures can form complexes with metals, which is significant for understanding their potential in catalysis and material science (Bushuev et al., 2010).

科学研究应用

多巴胺受体配体

4-[4-(2-氯苯基)-4-哌啶基]-N-[2-(1H-吡唑-1-基)乙基]-2-嘧啶胺已被确认为与人多巴胺 D4 (hD4) 受体具有中等亲和力的配体。其结构已被修饰,以探索与其他多巴胺受体相比,hD4 亲和性和选择性的关系 (Rowley 等,1997)

杂环化合物的合成

该化合物已用于合成吡唑并[1,5-a]嘧啶衍生物。这些衍生物在微波辐射等特定条件下形成,表明该化合物在化学合成中的多功能性 (Al-Zaydi,2009)

抗菌剂和抗癌剂

研究表明,该化合物的衍生物具有作为抗菌剂和抗癌剂的潜力。例如,4-氨基-3-(4-氯苯基)-1H-吡唑-5-基-甲酮及相关化合物与某些参考药物相比显示出更高的抗癌活性,并且还表现出显着的抗菌活性 (Hafez 等,2016)

大麻素受体相互作用

该化合物已被研究其与 CB1 大麻素受体的相互作用。其特定的构象和功能特性表明其在理解大麻素受体结合和药理应用中的潜在用途 (Shim 等,2002)

属性

IUPAC Name

4-[4-(2-chlorophenyl)piperidin-4-yl]-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6/c21-17-5-2-1-4-16(17)20(7-11-22-12-8-20)18-6-10-23-19(26-18)24-13-15-27-14-3-9-25-27/h1-6,9-10,14,22H,7-8,11-13,15H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUPMKKFDGOMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NC(=NC=C2)NCCN3C=CC=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。